molecular formula C12H13ClN2O B8496100 2-Ethylaminomethyl-5-(4-chlorophenyl) oxazole

2-Ethylaminomethyl-5-(4-chlorophenyl) oxazole

Cat. No.: B8496100
M. Wt: 236.70 g/mol
InChI Key: SNUVNZXOVZYQSB-UHFFFAOYSA-N
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Description

2-Ethylaminomethyl-5-(4-chlorophenyl) oxazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]ethanamine

InChI

InChI=1S/C12H13ClN2O/c1-2-14-8-12-15-7-11(16-12)9-3-5-10(13)6-4-9/h3-7,14H,2,8H2,1H3

InChI Key

SNUVNZXOVZYQSB-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.3 g of 2-chloromethyl-5-(4-chlorophenyl) oxazole in 50 ml of ethanol was added 3.2 g of 70% ethylamine aqueous solution, and the resultant solution was allowed to stand at room temperature overnight. At the end of this time, the solvent and the excess ethylamine were distilled off under reduced pressure, and then 30 ml of water, 10 ml of 2N NaOH solution and 50 ml of chloroform were added. The chloroform layer was separated and the aqueous layer was extracted twice with 30 ml of chloroform. The combined chloroform layer was dried over anhydrous sodium sulfate, and the solvent was removed in vacuo to give 2.1 g of crude 2-ethylaminomethyl-5-(4-chlorophenyl) oxazole. This was dissolved in 15 ml of ethanol, and 5 ml of ethanolic saturated hydrogen chloride solution was added. Evaporation of the solvent followed by recrystallization from ethanol afforded 2.0 g (73 percent) of 2-ethylaminomethyl-5-(4-chlorophenyl) oxazole hydrochloride, M. P. 194°-6° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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